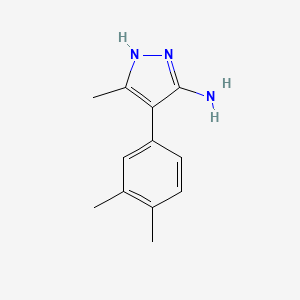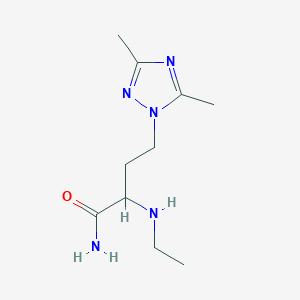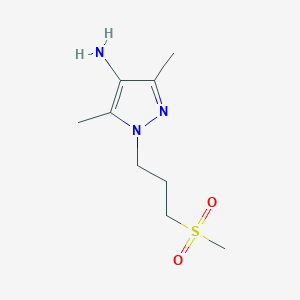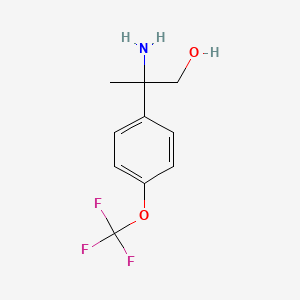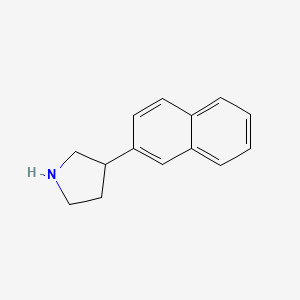
4-Methyl-6-oxo-1,3,3a,7-tetrazaindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-7-methyl-1,3,4-triazaindolizine: is a heterocyclic compound with the molecular formula C6H6N4O . It is known for its unique structure, which includes a triazole ring fused with a pyrimidine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and as a reagent in chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-7-methyl-1,3,4-triazaindolizine typically involves the cyclization of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid . The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Hydroxy-7-methyl-1,3,4-triazaindolizine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives , while reduction can produce methylated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 5-Hydroxy-7-methyl-1,3,4-triazaindolizine is used as a building block in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It serves as a probe to study enzyme activities and receptor binding .
Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including antimalarial agents and antiviral drugs . It is also explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, 5-hydroxy-7-methyl-1,3,4-triazaindolizine is used as a reagent in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and materials for various applications .
Mecanismo De Acción
The mechanism of action of 5-hydroxy-7-methyl-1,3,4-triazaindolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to trigger or block signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5-Methyl-7-hydroxy-1,3,4-triazindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
Uniqueness: 5-Hydroxy-7-methyl-1,3,4-triazaindolizine is unique due to its specific triazole-pyrimidine fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and biological activities, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6N4O |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)9-6-7-3-8-10(4)6/h2-3H,1H3,(H,7,8,9,11) |
Clave InChI |
BOPVGQUDDIEQAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC2=NC=NN12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


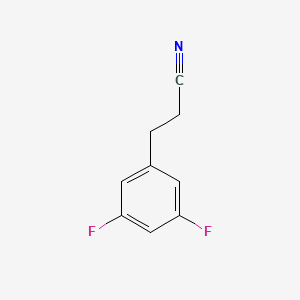
![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)

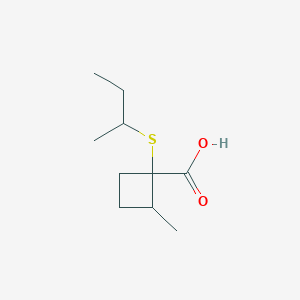
![methyl[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B13527897.png)


![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
